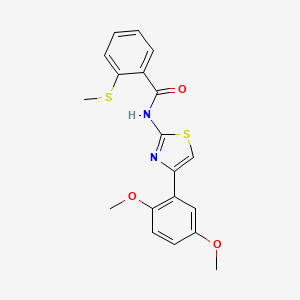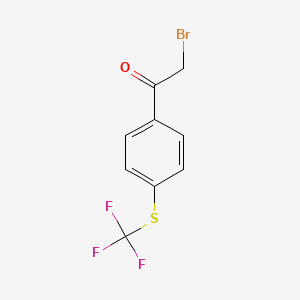
4-(Trifluoromethylthio)phenacyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethylthio)phenacyl bromide, also known as 2-bromo-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethanone, is a chemical compound with the molecular formula C₉H₆BrF₃OS and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenacyl bromide structure, making it a valuable reagent in various chemical reactions and research applications.
科学的研究の応用
4-(Trifluoromethylthio)phenacyl bromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemical Synthesis: It serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of enzyme mechanisms and protein modifications. It can act as a labeling reagent for proteins and peptides.
Medicinal Chemistry: It is employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Safety and Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
準備方法
The synthesis of 4-(Trifluoromethylthio)phenacyl bromide typically involves the bromination of 4-(trifluoromethylthio)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the acetophenone moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may involve optimized reaction conditions to achieve high yields and purity of the final product.
化学反応の分析
4-(Trifluoromethylthio)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, or other nucleophilic reagents. This leads to the formation of corresponding substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
作用機序
The mechanism of action of 4-(Trifluoromethylthio)phenacyl bromide involves its ability to act as an electrophilic reagent. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
類似化合物との比較
4-(Trifluoromethylthio)phenacyl bromide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzyl bromide: This compound has a similar trifluoromethyl group but lacks the thioether linkage, resulting in different reactivity and applications.
4-(Trifluoromethylthio)phenol: This compound contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group and the phenacyl bromide structure, which imparts distinct reactivity and versatility in various chemical reactions and research applications.
特性
IUPAC Name |
2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCAKLHOFQCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

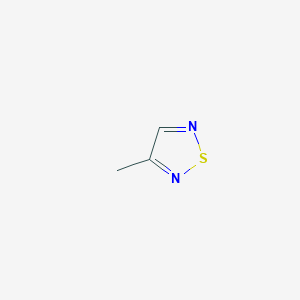

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)
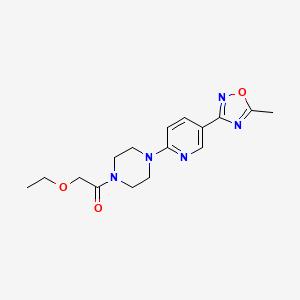
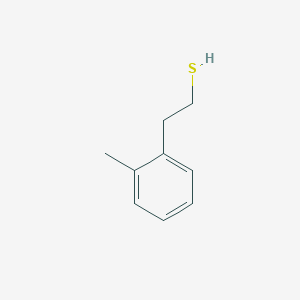

![3-(1-{[(2-chlorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2762171.png)
![3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid](/img/structure/B2762172.png)
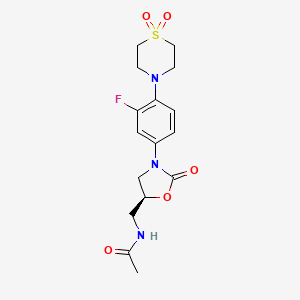
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(4-bromophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2762176.png)
